Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and fluorophenyl groups . This reaction is catalyzed by palladium and requires a boron reagent, such as an organoboron compound, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole Derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a thiophene ring, and a fluorophenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthetic pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a benzamido group, a dimethylthiophene moiety, and a fluorophenyl substituent. The molecular formula is C21H27N3O4S with a molecular weight of approximately 401.53 g/mol.
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Benzamido Intermediate : Acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride.
- Alkylation of Piperazine : Alkylation with ethyl bromoacetate under basic conditions.
- Esterification : Final esterification with ethyl chloroformate to yield the target compound.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits promising antimicrobial activity . The mechanism may involve interactions with bacterial cell membranes or specific enzymatic pathways, although detailed mechanisms remain to be elucidated.
Anticancer Activity
Research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the benzamido group is hypothesized to facilitate hydrogen bonding with biological targets, enhancing its efficacy against tumor cells.
Case Studies
- Study on Cell Lines : A study evaluated the cytotoxic effects of this compound on K562 leukemia cells, where it displayed significant apoptotic activity at specific concentrations. The results indicated a dose-dependent response, suggesting potential for therapeutic use in hematological malignancies .
- In Vivo Efficacy : In animal models, the compound showed promising results in delaying tumor growth in xenograft models, indicating its potential as an effective anticancer agent.
The biological activity is likely mediated through several pathways:
- Receptor Binding : Interaction studies have shown that the compound can bind to specific receptors involved in cell signaling pathways related to cancer and infection.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes within cancer cells or pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
Compound A | Anticancer | Contains a thiophene moiety similar to our compound |
Compound B | Antimicrobial | Features a piperazine ring like our compound |
Ethyl 4-((2-benzamido...) | Anticancer & Antimicrobial | Unique combination of benzamido and fluorophenyl groups |
Properties
Molecular Formula |
C27H30FN3O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H30FN3O3S/c1-4-34-27(33)31-15-13-30(14-16-31)24(21-11-8-12-22(28)17-21)23-18(2)19(3)35-26(23)29-25(32)20-9-6-5-7-10-20/h5-12,17,24H,4,13-16H2,1-3H3,(H,29,32) |
InChI Key |
JCDMSENLGNDTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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